1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester (hereafter referred to as 1-Amino-1-deoxy-2,3,4-triacetate or 1-Amino-1-deoxy-2,3,4-triacetate Glucopyranuronic Acid Methyl Ester, abbreviated as 1-Amino-1-deoxy-2,3,4-triacetate Glu) is a novel synthetic compound that has been developed for use in a variety of scientific and medical research applications. 1-Amino-1-deoxy-2,3,4-triacetate Glu is a highly versatile compound that can be used in a variety of biochemical and physiological studies, as well as in laboratory experiments.

科学的研究の応用

Synthesis of New Ureido Sugars : Amino acid esters were utilized as amination agents in the synthesis of new ureido sugars, creating derivatives of 2-amino-2-deoxy-D-glucopyranoside and various amino acids (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

Enamines Derived from 2-Amino-2-Deoxy-D-Glucose : This study focused on the reactions of 2-amino-2-deoxy-β-D-glucopyranose with acetoacetic esters, leading to the production of various glucopyranoses and enzymatic esters with potential application in synthetic chemistry (Gómez Sánchez, Cert Ventulá, & Scheidegger, 1971).

Synthesis and Reactions of α- and β-D-Glucopyranosyluronic Esters of Amino Acids : This research involved the synthesis of fully benzylated α- and β-d-glucopyranosyluronic esters of various amino acids, providing insights into the complex chemistry of sugar derivatives (Ljevakovic & Keglević, 1980).

Glycosyl Esters of Amino Acids : The study explored the synthesis and properties of unprotected glucosyl and glucuronic esters of glycine and alanine, presenting an intricate pathway of sugar chemistry (Keglević, Ljevakovic, & Valenteković, 1975).

Preparation of Some Glycosyl Amino Acid Building Blocks via Click Reaction : This research involved the preparation of glycosyl amino acid building blocks using a copper-catalyzed 1,3-dipolar cycloaddition reaction, demonstrating an advanced approach in the synthesis of complex sugar derivatives (Günther, Schips, & Ziegler, 2008).

Synthesis of Secondary Sugar Sulfonic Acids by Nucleophilic Displacement Reactions : The research highlights a novel method for synthesizing 4-deoxy-4-C-sulfonic acid and 6-deoxy-6-C-sulfonic acid derivatives of methyl α-d-gluco- and α-d-galactopyranosides, paving the way for potential applications in medicinal chemistry and drug synthesis (Lipták, Balla, Jánossy, Sajtos, & Szilágyi, 2004).

Hydrolytic Degradation of Poly(Ester Amides) Derived from Carbohydrates : The study discusses the hydrolytic degradation of stereoregular poly(ester amides) obtained from various 1-amino-1-deoxy-2,3,4-tri-O-methyl-5-O-[(pentachlorophenoxy)succinyl] derivatives, showcasing their application in understanding the degradation properties of carbohydrate-derived materials (Martínez, Pinilla, Mata, & Pérez, 1997).

作用機序

Target of Action

The primary target of 1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester is the fibroblast growth factor (FGF-2) . FGF-2 plays a crucial role in angiogenesis and wound healing, and it also has implications in tumor growth and metastasis .

Mode of Action

This compound acts as an inhibitor, specifically blocking the binding of FGF-2 to heparin and endothelial cells . This inhibition disrupts the normal functioning of FGF-2, thereby affecting the processes it regulates .

Biochemical Pathways

The compound’s action primarily affects the FGF-2 signaling pathway . By inhibiting the binding of FGF-2, it disrupts the downstream signaling events that lead to processes such as cell proliferation, differentiation, and migration . The exact downstream effects can vary depending on the specific cellular context.

Result of Action

The inhibition of FGF-2 binding by this compound leads to a disruption in the processes regulated by FGF-2 . This includes effects on cell proliferation, differentiation, and migration, which can have significant implications in contexts such as wound healing and tumor growth .

生化学分析

Biochemical Properties

This compound plays a significant role in biochemical reactions, particularly in the inhibition of fibroblast growth factor (FGF-2) binding to heparin and endothelial cells . The nature of these interactions involves the compound binding to these biomolecules, thereby influencing their function.

Cellular Effects

1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester has notable effects on various types of cells and cellular processes. It influences cell function by interacting with FGF-2, a protein involved in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as FGF-2. This interaction can lead to changes in gene expression and potentially influence enzyme activation or inhibition .

特性

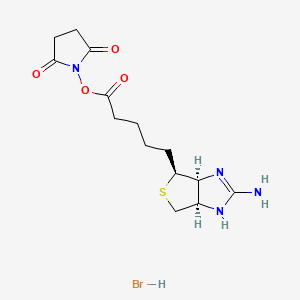

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester involves the protection of the hydroxyl groups of D-glucuronic acid followed by the introduction of an amino group and acetylation of the remaining hydroxyl groups. The final step involves the methylation of the amino group.", "Starting Materials": [ "D-glucuronic acid", "Acetic anhydride", "Ammonium hydroxide", "Methyl iodide", "Sodium bicarbonate", "Methanol" ], "Reaction": [ "Protection of hydroxyl groups of D-glucuronic acid using acetic anhydride and sodium bicarbonate", "Introduction of amino group using ammonium hydroxide", "Acetylation of remaining hydroxyl groups using acetic anhydride", "Methylation of amino group using methyl iodide and sodium bicarbonate", "Purification of the final product using methanol" ] } | |

CAS番号 |

14365-73-2 |

分子式 |

C₁₃H₁₉NO₉ |

分子量 |

333.29 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。